molecular formula C21H23NO4 B5804902 cyclohexyl 4-[(2-methoxybenzoyl)amino]benzoate

cyclohexyl 4-[(2-methoxybenzoyl)amino]benzoate

Cat. No. B5804902
M. Wt: 353.4 g/mol
InChI Key: GRYYNUXMXRQNKM-UHFFFAOYSA-N
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Description

Cyclohexyl 4-[(2-methoxybenzoyl)amino]benzoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications as a pharmaceutical agent. This compound is also known by the name of EMA-401 and has been extensively studied for its therapeutic effects on chronic pain conditions. In

Mechanism of Action

The mechanism of action of cyclohexyl 4-[(2-methoxybenzoyl)amino]benzoate involves the inhibition of the Nav1.7 sodium ion channel. This channel is responsible for the initiation and propagation of action potentials in pain-sensing neurons. By selectively inhibiting this channel, cyclohexyl 4-[(2-methoxybenzoyl)amino]benzoate can reduce the transmission of pain signals, thereby alleviating chronic pain conditions.
Biochemical and Physiological Effects:
Cyclohexyl 4-[(2-methoxybenzoyl)amino]benzoate has been shown to have minimal off-target effects on other sodium ion channels, which is a desirable property for a pain medication. The compound has also been shown to have good bioavailability and pharmacokinetic properties, making it a promising candidate for further development as a pharmaceutical agent.

Advantages and Limitations for Lab Experiments

The advantages of using cyclohexyl 4-[(2-methoxybenzoyl)amino]benzoate in lab experiments include its high purity and selectivity for the Nav1.7 sodium ion channel. However, the limitations include the need for specialized equipment and expertise in handling and synthesizing the compound.

Future Directions

There are several future directions for research on cyclohexyl 4-[(2-methoxybenzoyl)amino]benzoate. These include further optimization of the synthesis method to improve yields and purity, development of new analogs with improved pharmacokinetic properties, and clinical trials to evaluate the safety and efficacy of the compound in humans. Additionally, the compound may have potential applications in other areas such as epilepsy and migraine, which could be explored in future research.
Conclusion:
In conclusion, cyclohexyl 4-[(2-methoxybenzoyl)amino]benzoate is a promising compound with potential applications as a pharmaceutical agent for the treatment of chronic pain conditions. The compound has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. Further research is needed to optimize the synthesis method, develop new analogs, and evaluate the safety and efficacy of the compound in clinical trials.

Synthesis Methods

The synthesis of cyclohexyl 4-[(2-methoxybenzoyl)amino]benzoate involves the condensation of 4-aminobenzoic acid with 2-methoxybenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with cyclohexyl isocyanate to obtain the final compound. This synthesis method has been extensively optimized to yield high purity and yields of the compound.

Scientific Research Applications

Cyclohexyl 4-[(2-methoxybenzoyl)amino]benzoate has been studied for its potential therapeutic effects on chronic pain conditions such as neuropathic pain, inflammatory pain, and cancer pain. The compound has been shown to selectively inhibit the Nav1.7 sodium ion channel, which is involved in the transmission of pain signals. This selectivity makes it a promising candidate for the development of novel pain medications with fewer side effects.

properties

IUPAC Name

cyclohexyl 4-[(2-methoxybenzoyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO4/c1-25-19-10-6-5-9-18(19)20(23)22-16-13-11-15(12-14-16)21(24)26-17-7-3-2-4-8-17/h5-6,9-14,17H,2-4,7-8H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRYYNUXMXRQNKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C(=O)OC3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclohexyl 4-((2-methoxybenzoyl)amino)benzoate

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